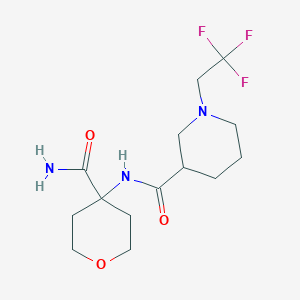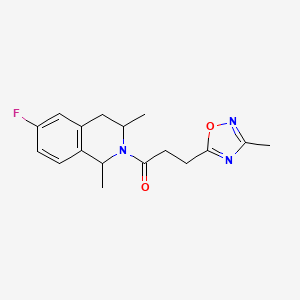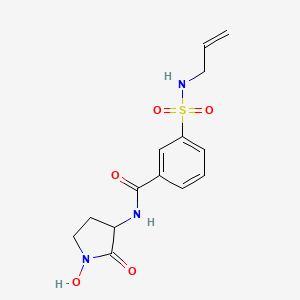![molecular formula C17H21N3O2 B6962198 2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate](/img/structure/B6962198.png)
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a pyridin-2-ylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate typically involves the reaction of 3-(pyridin-2-ylmethylamino)aniline with 2-methylpropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted carbamates
Aplicaciones Científicas De Investigación
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylpropyl N-[3-(pyridin-3-ylmethylamino)phenyl]carbamate
- 2-methylpropyl N-[3-(pyridin-4-ylmethylamino)phenyl]carbamate
- 2-methylpropyl N-[3-(quinolin-2-ylmethylamino)phenyl]carbamate
Uniqueness
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate is unique due to the specific positioning of the pyridin-2-ylmethylamino group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)12-22-17(21)20-15-8-5-7-14(10-15)19-11-16-6-3-4-9-18-16/h3-10,13,19H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROASWMPTTWOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6962130.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6962138.png)
![3-[1-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6962139.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6962151.png)
![[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea](/img/structure/B6962159.png)
![N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide](/img/structure/B6962163.png)


![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6962183.png)

![N-(1-hydroxy-2-oxopyrrolidin-3-yl)-1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6962191.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]morpholine](/img/structure/B6962206.png)
![3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide](/img/structure/B6962209.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B6962216.png)
